molecular formula C7H16O2 B14538035 5-Methylhexane-1-peroxol CAS No. 62399-07-9

5-Methylhexane-1-peroxol

Cat. No.: B14538035
CAS No.: 62399-07-9
M. Wt: 132.20 g/mol
InChI Key: GUNSQJWGYYHWJW-UHFFFAOYSA-N
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Description

5-Methylhexane-1-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 5-methylhexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexane-1-peroxol typically involves the reaction of 5-methylhexan-1-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently rearranges to form the desired peroxide compound. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process, making it viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methylhexane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

    Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The peroxide group can be substituted by other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-Methylhexane-1-peroxol has a wide range of applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in oxidative stress studies and as a tool for probing cellular redox states.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.

Mechanism of Action

The mechanism of action of 5-Methylhexane-1-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are critical for understanding the compound’s effects in biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

    5-Methylhexane-1-ol: The alcohol precursor used in the synthesis of 5-Methylhexane-1-peroxol.

    Hexane-1-peroxol: A structurally similar peroxide compound with a different alkyl chain.

    Methylhexane-2-peroxol: Another isomeric form with the peroxide group at a different position.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to generate ROS makes it particularly valuable in oxidative stress research and industrial applications requiring controlled oxidation processes.

Properties

CAS No.

62399-07-9

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-hydroperoxy-5-methylhexane

InChI

InChI=1S/C7H16O2/c1-7(2)5-3-4-6-9-8/h7-8H,3-6H2,1-2H3

InChI Key

GUNSQJWGYYHWJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCOO

Origin of Product

United States

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